(4-Methyl-1-trityl-1H-imidazol-2-yl)methanol
Overview
Description
(4-Methyl-1-trityl-1H-imidazol-2-yl)methanol is a compound belonging to the imidazole family, characterized by a trityl group attached to the nitrogen atom at position 1, a methyl group at position 4, and a hydroxymethyl group at position 2 of the imidazole ring. Imidazoles are significant heterocyclic compounds widely used in various fields due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1-trityl-1H-imidazol-2-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Trityl Group: The trityl group is introduced via a Grignard reaction, where a trityl chloride reacts with the imidazole derivative in the presence of a suitable base.
Hydroxymethylation: The hydroxymethyl group is introduced by reacting the imidazole derivative with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1-trityl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trityl chloride, formaldehyde.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(4-Methyl-1-trityl-1H-imidazol-2-yl)methanol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of (4-Methyl-1-trityl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group enhances the compound’s stability and lipophilicity, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level . The imidazole ring can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1H-imidazol-2-yl)methanol: Lacks the trityl group, making it less lipophilic and stable.
(1-Trityl-1H-imidazol-4-yl)methanol: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
(4-Methyl-1-trityl-1H-imidazol-2-yl)methanol is unique due to the presence of both the trityl and hydroxymethyl groups, which confer enhanced stability, lipophilicity, and versatility in chemical reactions and applications .
Properties
IUPAC Name |
(4-methyl-1-tritylimidazol-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-19-17-26(23(18-27)25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,27H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBGVIRXURSUPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)CO)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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